3-Hydroxyoctanoic acid

Catalog No.
S1538633
CAS No.
88930-08-9
M.F
C8H16O3
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxyoctanoic acid

CAS Number

88930-08-9

Product Name

3-Hydroxyoctanoic acid

IUPAC Name

3-hydroxyoctanoic acid

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)

InChI Key

NDPLAKGOSZHTPH-UHFFFAOYSA-N

SMILES

CCCCCC(CC(=O)O)O

Synonyms

3-hydroxyoctanoate, 3-hydroxyoctanoic acid, 3-hydroxyoctanoic acid, (S)-, 3-hydroxyoctanoic acid, (S)-isomer

Canonical SMILES

CCCCCC(CC(=O)O)O

The exact mass of the compound 3-Hydroxyoctanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caprylates - Supplementary Records. It belongs to the ontological category of 3-hydroxy fatty acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]. However, this does not mean our product can be used or applied in the same or a similar way.

3-Hydroxyoctanoic acid (CAS 88930-08-9) is an 8-carbon medium-chain length (mcl) beta-hydroxy fatty acid that serves as a critical monomeric building block in the biosynthesis of polyhydroxyalkanoates (PHAs), specifically poly(3-hydroxyoctanoate) (PHO) [1]. Unlike short-chain PHA monomers, this compound imparts unique elastomeric, low-crystallinity properties to biopolymers, making it highly valuable for flexible medical scaffolds and biodegradable plastics [2]. Beyond materials science, 3-hydroxyoctanoic acid is a bioactive molecule that inhibits bacterial quorum sensing and serves as a pathognomonic diagnostic biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency [3].

Generic substitution of 3-hydroxyoctanoic acid fails across both polymer manufacturing and analytical applications due to strict chain-length dependencies [1]. Replacing it with the short-chain analog 3-hydroxybutyric acid (C4) fundamentally alters polymer mechanics, shifting the resulting material from a flexible thermoplastic elastomer to a highly crystalline, brittle plastic that is difficult to melt-process [2]. Substituting with non-hydroxylated octanoic acid eliminates the beta-hydroxyl group required for esterification into polyhydroxyalkanoates (PHAs) [1]. In clinical diagnostics, substituting with other hydroxy fatty acids (e.g., C4 or C16) invalidates LC-MS/MS assay calibration, as the specific accumulation of the C8 derivative is the definitive marker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency [3].

Polymer Thermal Behavior and Elastomeric Flexibility

When synthesized into a homopolymer (PHO), 3-hydroxyoctanoic acid produces a material with a glass transition temperature (Tg) of approximately -35°C and low crystallinity (~30-37%) [1]. In head-to-head comparison, poly(3-hydroxybutyrate) (PHB) derived from the C4 analog exhibits a Tg of ~4-6°C and high crystallinity (~60-70%) [1].

Evidence DimensionGlass Transition Temperature (Tg) and Crystallinity
Target Compound DataPHO Tg ~ -35°C; Crystallinity ~30-37%
Comparator Or BaselinePHB Tg ~ 4-6°C; Crystallinity ~60-70%
Quantified DifferenceC8 monomer lowers Tg by ~40°C and reduces crystallinity by ~30%, yielding >1000% elongation to break
ConditionsDifferential Scanning Calorimetry (DSC) and X-ray diffraction of cast polymer films

Procurement of the C8 monomer is essential for synthesizing flexible, rubber-like bioplastics that avoid the brittleness inherent to standard C4-based PHAs.

Copolymer Processability and Thermal Degradation Window

The incorporation of 3-hydroxyoctanoic acid into PHA chains drastically lowers the melting temperature (Tm), with pure PHO melting at ~60°C [1]. By contrast, pure poly(3-hydroxybutyrate) (PHB) melts at ~170-180°C, which is hazardously close to its thermal degradation temperature, limiting its processability[1].

Evidence DimensionMelting Temperature (Tm) and Processing Window
Target Compound DataPHO Tm ~ 60°C
Comparator Or BaselinePHB Tm ~ 170-180°C
Quantified DifferenceLowers Tm by over 100°C compared to the C4 homopolymer, vastly widening the thermal processing window
ConditionsThermal analysis during melt extrusion and electrospinning

Enables thermal processing techniques like injection molding and extrusion without risking heat-induced polymer degradation.

Diagnostic Specificity for Metabolic Biomarker Assays

In newborn screening and metabolomics, 3-hydroxyoctanoic acid (C8) pathognomonically accumulates in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency [1]. Short-chain (C4) or long-chain (C14-C16) hydroxy acids cannot be used as substitutes, as they indicate entirely different genetic defects (SCAD or VLCAD deficiencies) [1].

Evidence DimensionChain-Length Specific Biomarker Accumulation
Target Compound DataSpecific elevation of C8-hydroxy fatty acids
Comparator Or BaselineC4 or C16 hydroxy acids (indicate SCAD/VLCAD)
Quantified DifferenceOnly the C8 derivative provides the specific diagnostic sensitivity required for MCAD deficiency calibration
ConditionsLC-MS/MS and gas chromatography analysis of patient plasma and urine

Laboratories must procure the exact C8 analytical standard to accurately calibrate diagnostic assays for this specific metabolic disorder.

Quorum Sensing Inhibition and Anti-Biofilm Activity

(R)-3-hydroxyoctanoic acid inhibits Pseudomonas aeruginosa PAO1 pyocyanin production and exhibits a specific therapeutic window (MIC 2.8-7.0 mM for bacteria) with low mammalian cytotoxicity (IC50 > 3 mM) [1]. While 3-hydroxydecanoic acid (C10) shows higher potency against certain fungi, the C8 monomer provides a distinct baseline for synthesizing non-toxic halogenated derivatives [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) and Cytotoxicity
Target Compound DataMIC 2.8-7.0 mM (bacteria); IC50 > 3 mM (mammalian cells)
Comparator Or Baseline3-hydroxydecanoic acid (C10) (higher fungal potency but different quorum sensing baseline)
Quantified DifferenceC8 provides a specific chain-length dependent balance of anti-biofilm activity and high mammalian cell viability
ConditionsIn vitro broth microdilution and human lung fibroblast proliferation assays

Dictates the selection of the precise chain length when formulating anti-biofilm medical coatings that require high biocompatibility.

Elastomeric Bioplastic Manufacturing

Utilized as a primary monomer to produce poly(3-hydroxyoctanoate) (PHO) or to copolymerize with short-chain PHAs, yielding flexible, biodegradable packaging and agricultural films with high elongation-to-break [1].

Clinical Diagnostic Reference Standards

Procured as a high-purity analytical standard for LC-MS/MS and GC-MS calibration in newborn screening programs to detect medium-chain acyl-CoA dehydrogenase (MCAD) deficiency [2].

Biocompatible Medical Scaffolds

Employed in the synthesis of low-crystallinity, wide-processing-window biopolymers for electrospun tissue engineering scaffolds and resorbable sutures that require high flexibility [1].

Anti-Biofilm Implant Coatings

Incorporated into medical device coatings where its inherent capability to inhibit Pseudomonas aeruginosa quorum sensing helps prevent hospital-acquired infections without causing mammalian cytotoxicity [3].

Physical Description

Solid

XLogP3

1.4

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical liquid

Other CAS

14292-27-4

Wikipedia

3-hydroxyoctanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Last modified: 08-15-2023
1. M. Dhar et al. “Omega oxidation of 3-hydroxy fatty acids by the human CYP4F gene subfamily enzyme CYP4F11” Journal of Lipid Research, vol. 49,pp. 612-624, 20082. P. Jones et al. “Improved Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry Method for Serum or Plasma Free 3-Hydroxy-Fatty Acids andIts Utility for the Study of Disorders of Mitochondrial Fatty Acid beta-Oxidation” Clinical Chemistry, vol. 46, pp. 149-155, 20003. P. Jones et al. “Accumulation of free 3-hydroxy fatty acids in the culture media of fibroblasts from patients deficient in long-chain l-3-hydroxyacyl-CoAdehydrogenase: a useful diagnostic aid” Clinical Chemistry, vol. 47(7) pp. 1190-1194, 20014. J. Gangoiti et al. “Production of Chiral (R)-3-Hydroxyoctanoic Acid Monomers, Catalyzed by Pseudomonas fluorescens GK13 Poly(3-HydroxyoctanoicAcid) Depolymerase” Applied and Environmental Microbiology, vol. 76 pp. 3554-3560, 20105. K. Ahmed et al. “Deorphanization of GPR109B as a Receptor for the beta-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation ofLipolysis” J. Biol. Chem., vol. 284 pp. 21928-21933, 2009

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